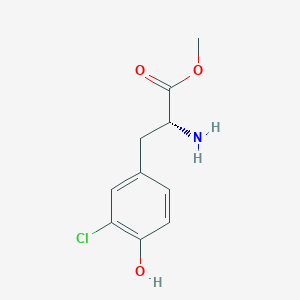
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate typically involves the reaction of 1,2-amino alcohols with other reagents in a multicomponent reaction. One common method includes the metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can yield high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits . This interaction disrupts the normal function of the ribosome, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89248-81-7 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)7-5-3-2-4-6-9-8-16-11(14)12-9/h9H,2-8H2,1H3,(H,12,14) |
Clé InChI |
VIGNJZOYTARCMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC1COC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)










![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)
